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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)piperazine

Cat. No.: B1294502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Hydroxyphenyl)piperazine, a key intermediate in the synthesis of various
pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 1-(4-
Hydroxyphenyl)piperazine. This data is compiled based on the analysis of closely related
structures and established spectroscopic principles.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.90 Singlet 1H Ar-OH
~6.80 Doublet 2H Ar-H (ortho to OH)
Ar-H (ortho to
~6.70 Doublet 2H ) )
piperazine)
] -N(CHz2)-CHz-
~3.05 Triplet 4H ) )
(piperazine)
) -CH2-N(CHz2)-
~2.90 Triplet 4H ) )
(piperazine)
~2.55 Singlet 1H NH (piperazine)

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment

~151.0 C-OH

~144.0 C-N (aromatic)

~119.0 C-H (aromatic, ortho to piperazine)
~116.0 C-H (aromatic, ortho to OH)

~51.0 -N(CHz2)-CH:z- (piperazine)

~46.0 -CH2-N(CHz2)- (piperazine)

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data (Characteristic Absorptions)
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (phenol)
3350-3250 Medium N-H stretch (secondary amine)
3100-3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch

2950-2800 Medium _ ,

(piperazine)
1610, 1510 Medium-Strong C=C stretch (aromatic ring)
1240 Strong C-O stretch (phenol)
1180 Medium C-N stretch (aromatic amine)

para-disubstituted C-H bend
830 Strong

(out-of-plane)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Relative Intensity Assignment

178 High [M]* (Molecular lon)
135 Medium [M - C2HsN]*

120 Medium [M - CsHeN]*

107 High [HOCsHaNH]*

92 Medium [CeH4O]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 1-(4-Hydroxyphenyl)piperazine in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

o Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5
mm NMR tube.

o Cap the NMR tube securely.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.
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o Spectral Width: 0-200 ppm.

o Reference: DMSO-de solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 1-(4-Hydroxyphenyl)piperazine with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm™1,
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample compartment should be
recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

e Sample Preparation:
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o Dissolve a small amount of 1-(4-Hydroxyphenyl)piperazine (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

o The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

e Instrument Parameters (Electron lonization - El):

o lonization Mode: Electron lonization (El).

[e]

lonization Energy: 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 50-500.

[e]

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.
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Sample Preparation

1-(4-Hydroxyphenyl)piperazine

Dissolution in appropriate solvent
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« To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Hydroxyphenyl)piperazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294502#spectroscopic-data-for-1-4-hydroxyphenyl-
piperazine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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